Product packaging for Adrogolide(Cat. No.:CAS No. 171752-56-0)

Adrogolide

Cat. No.: B1665560
CAS No.: 171752-56-0
M. Wt: 399.5 g/mol
InChI Key: KTEBZVJGMARTOQ-GCJKJVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Adrogolide (also known as ABT-431, DAS-431, and A-93431.1) is a chemically stable prodrug that is rapidly converted in plasma to its active metabolite, A-86929, a full and selective agonist of dopamine D1/D5 receptors . In vitro functional assays demonstrate that A-86929 is over 400 times more selective for dopamine D1 than D2 receptors . This mechanism of action makes this compound a critical research tool for investigating the role of D1 receptor signaling in the central nervous system. Studies have explored its potential in two primary research areas: Parkinson's disease and substance use disorders. In models of Parkinson's disease, the active metabolite demonstrated efficacy in improving behavioral disability and locomotor activity scores, with antiparkinson effects equivalent to L-DOPA but with a tendency towards a reduced liability to induce dyskinesia . In research on cocaine addiction, this compound has been shown to attenuate cocaine-seeking behavior and reduce cocaine craving and subjective effects in preclinical models . Furthermore, it has been investigated for reversing drug-induced cognitive deficits, suggesting utility as a tool for studying cognitive dysfunction . A significant pharmacokinetic characteristic is its low oral bioavailability (~4%) due to high hepatic first-pass metabolism , making it a compound of interest for developing novel drug delivery methods. As the first full dopamine D1 receptor agonist with documented clinical data, this compound represents an important compound for advancing the understanding of D1 receptor pharmacotherapeutics . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO4S B1665560 Adrogolide CAS No. 171752-56-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

171752-56-0

Molecular Formula

C22H25NO4S

Molecular Weight

399.5 g/mol

IUPAC Name

[(1S,10R)-4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate

InChI

InChI=1S/C22H25NO4S/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18/h8-10,18,22-23H,4-7,11H2,1-3H3/t18-,22+/m1/s1

InChI Key

KTEBZVJGMARTOQ-GCJKJVERSA-N

SMILES

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C

Isomeric SMILES

CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C

Canonical SMILES

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C

Appearance

Solid powder

Other CAS No.

171752-56-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adrogolide

Origin of Product

United States

Molecular and Cellular Mechanisms of Adrogolide Action

Dopamine (B1211576) Receptor Subtype Selectivity and Agonism

The therapeutic utility of dopaminergic compounds often hinges on their ability to selectively modulate specific dopamine receptor subtypes. Adrogolide, through its active metabolite A-86929, demonstrates a notable selectivity profile.

Differential Affinity for Dopamine D1 and D2 Receptors

In in vitro functional assays, A-86929 exhibits a high degree of selectivity for dopamine D1 receptors over D2 receptors, being more than 400 times more selective for the D1 subtype researchgate.netnih.gov. While A-86929 also shows high affinity and functional selectivity for the dopamine D1 receptor, its potency is reported to be nearly 10-fold greater at the human dopamine D5 receptor compared to the D1 receptor . Both D1 and D5 receptors belong to the D1-like family, which are distinct from the D2-like family (D2, D3, D4) in their downstream signaling pathways nih.gov. This contrasts with earlier D1 orthosteric agonists that often showed only moderate selectivity over the D2-like family and limited selectivity over the D5 subtype researchgate.net.

Table 1: Dopamine Receptor Selectivity of A-86929

Receptor SubtypeSelectivity (vs. D2)Relative Potency (vs. D1)
Dopamine D1>400 times more selective researchgate.netnih.gov1x (reference)
Dopamine D2--
Dopamine D5-~10-fold greater

Characterization of Full Agonism at Dopamine D1 Receptors

A-86929 is well-characterized as a full agonist at dopamine D1 receptors researchgate.netnih.govwikipedia.orgresearchgate.net. This full agonism implies that A-86929 is capable of eliciting a maximal physiological response upon binding to the D1 receptor, similar to the endogenous ligand dopamine. The EC50 value of A-86929 at cloned human dopamine D1 receptors was found to be significantly lower, indicating higher potency, than that observed at the cloned human dopamine D2 receptor, further supporting its D1 selectivity and efficacy .

Prodrug Biotransformation and Active Metabolite Generation

This compound's design as a prodrug is a strategic approach to optimize its pharmacological profile, ensuring efficient delivery and activation within the biological system.

In Vitro Prodrug Conversion Kinetics

This compound undergoes rapid conversion to its active metabolite, A-86929, in plasma, with this process occurring in less than one minute researchgate.netnih.gov. Despite this rapid in-plasma conversion, this compound experiences significant hepatic "first-pass" metabolism following oral administration in humans, resulting in a low oral bioavailability of approximately 4% researchgate.netnih.govgoogle.com. This extensive first-pass effect highlights the importance of metabolic pathways in its biotransformation.

Table 2: In Vitro Prodrug Conversion Kinetics

ProdrugActive MetaboliteConversion Time (in plasma)Oral Bioavailability (human)
This compoundA-86929<1 minute researchgate.netnih.gov~4% (due to first-pass metabolism) researchgate.netnih.govgoogle.com

Identification of Enzymatic Pathways in this compound Metabolism

The conversion of prodrugs into their active forms is primarily facilitated by enzymatic processes, with the liver being a key site due to its high concentration of metabolizing enzymes creative-proteomics.comresearchgate.net. This compound is a diacetate ester prodrug of A-86929 wikipedia.orggoogle.com, strongly suggesting that esterases play a critical role in its hydrolysis to release the active catecholamine. While various enzymes, including those from the cytochrome P450 family, are known to be involved in prodrug metabolism creative-proteomics.comresearchgate.net, the ester linkage in this compound points towards esterase-mediated hydrolysis as the primary pathway for its activation.

Intracellular Signal Transduction Initiated by D1 Receptor Activation

Activation of dopamine D1 receptors by agonists like A-86929 initiates a well-defined intracellular signaling cascade. D1-like receptors (D1 and D5) are predominantly coupled to Gαs/olf proteins, which, upon activation, stimulate adenylyl cyclase (AC) nih.govaginganddisease.orgfrontierspartnerships.orgnih.govnih.gov. This stimulation leads to an increase in the intracellular concentration of cyclic 3,5-adenosine monophosphate (cAMP), a crucial second messenger nih.govaginganddisease.orgfrontierspartnerships.orgnih.gov. The elevated cAMP levels, in turn, activate protein kinase A (PKA) nih.govaginganddisease.orgnih.gov.

PKA then phosphorylates various downstream target proteins, including dopamine and cAMP-regulated phosphoprotein, 32 kDa (DARPP32), which can inhibit protein phosphatase 1 (PP1) nih.govnih.gov. Beyond the canonical cAMP/PKA pathway, D1 receptor activation has also been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathway, specifically activating extracellular signal-regulated kinases 1 and 2 (ERK1/2) nih.govnih.gov. Furthermore, some evidence suggests that D1 receptors can also couple to Gαq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium (Ca2+) release aginganddisease.orgfrontierspartnerships.orgnih.govnih.gov.

In addition to these signaling pathways, D1 receptor activation can induce receptor phosphorylation, which is mediated by protein kinases such as PKA and G protein-coupled receptor kinases (GRKs). This phosphorylation can lead to receptor desensitization and internalization, processes that are often regulated by β-arrestin recruitment nih.gov.

G Protein-Dependent Signaling Cascades (e.g., cAMP/PKA Pathway)

Dopamine D1 receptors primarily couple to Gαs/olf proteins nih.govfrontiersin.orgdntb.gov.ua. Upon activation, these G proteins stimulate adenylyl cyclase (AC) activity, leading to an increased intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) nih.govfrontiersin.orgdntb.gov.ua. cAMP, a crucial second messenger, subsequently activates protein kinase A (PKA) nih.govfrontiersin.orgdntb.gov.uapharmgkb.orgmdpi.com.

PKA, once activated, can modulate neuronal functions through the direct phosphorylation of numerous substrates located in the cytosol, nucleus, and synaptic membranes nih.gov. This phosphorylation event is a key regulatory step, influencing a wide array of cellular processes. Furthermore, PKA can initiate additional downstream signaling by activating or inhibiting secondary effector molecules, such as dopamine- and cAMP-regulated phosphoprotein of 32 kilodaltons (DARPP-32) and extracellular signal-regulated kinases 1 and 2 (ERK1/2) nih.gov. Gαs and Gαolf proteins, while exhibiting different anatomical distributions (Gαolf predominating in the striatum and Gαs in regions like the cortex and hippocampus), are functionally similar in their ability to stimulate adenylyl cyclase activity and thus increase cAMP production nih.govfrontiersin.org.

β-Arrestin Recruitment and G Protein-Independent Signaling Pathways

Beyond canonical G protein signaling, GPCRs, including the D1R, can also activate G protein-independent signaling pathways, predominantly mediated by β-arrestins (β-arrestin1 and β-arrestin2) biomolther.orgpromega.comnih.gov. The recruitment of β-arrestins to ligand-activated GPCRs is a critical event in receptor regulation, contributing to receptor desensitization and internalization promega.com. This binding can physically uncouple G proteins from the receptor, thereby inhibiting further G protein activation nih.govunipa.itelifesciences.org.

However, β-arrestins are not merely inhibitory adaptors; they also function as signal transducers. They can trigger endocytosis and activate various kinases, leading to distinct intracellular signaling pathways, some of which can be localized on endosomes nih.gov. Importantly, the signaling pathways initiated by β-arrestins can operate independently of G protein activation nih.gov. The concept of biased agonism highlights this functional selectivity, where certain ligands can preferentially activate either G protein- or β-arrestin-mediated signaling pathways nih.govbiomolther.orgidrblab.netscispace.com. Research indicates that shifting the balance of dopamine receptor signaling towards the β-arrestin pathway may offer therapeutic advantages, such as promoting normal movement and enhancing cognitive function while potentially reducing motor side effects like dyskinesias patsnap.combiorxiv.org.

Modulation of Downstream Effector Molecules and Gene Expression (e.g., DARPP-32, ERK1/2)

D1R signaling, particularly through the cAMP/PKA pathway, profoundly modulates key downstream effector molecules and gene expression. DARPP-32 is a prominent target of dopamine transmission, highly expressed in striatal medium-spiny neurons (MSNs) nih.govdokumen.pubresearchgate.netfrontiersin.org. PKA-dependent phosphorylation of DARPP-32 at Thr34 converts it into a potent inhibitor of protein phosphatase-1 (PP-1) dokumen.pubnih.gov. PP-1, in turn, controls the phosphorylation status and activity of various downstream effector molecules, including the cAMP response element-binding protein (CREB) dokumen.pub.

Another critical set of downstream effectors modulated by D1R signaling are the extracellular signal-regulated kinases, ERK1 and ERK2 (collectively referred to as ERK1/2) nih.govfrontiersin.orgnih.gov. D1R activation can lead to ERK1/2 activation through multiple mechanisms, including Gαs/olf-dependent signaling nih.govfrontiersin.org. Activated ERK1/2 plays a significant role in regulating transcriptional responses by directly phosphorylating nuclear targets and activating downstream nuclear protein kinases nih.gov. The translocation of PKA, ERK1/2, and DARPP-32 to the nucleus enables them to mediate the phosphorylation of nuclear targets and regulate gene expression nih.gov. This signaling-dependent gene expression is crucial for processes such as striatal plasticity, learning, and memory nih.gov.

Structure-Activity Relationship (SAR) and Structure-Functional Selectivity Relationship (SFSR) Investigations

This compound's pharmacological profile is intrinsically linked to its chemical structure and its conversion to the active D1 receptor agonist, A-86929 researchgate.netpatsnap.comresearchgate.netnih.gov. Structure-Activity Relationship (SAR) and Structure-Functional Selectivity Relationship (SFSR) studies are essential for understanding how structural modifications influence a compound's binding affinity, efficacy, and signaling bias at target receptors.

Rational Design and Synthesis of this compound Analogs

Rational design and synthesis of this compound analogs, particularly those based on the A-86929 scaffold, have been undertaken to identify novel D1R β-arrestin-biased ligands patsnap.combiorxiv.orgbiorxiv.org. These studies involve systematically modifying specific structural elements of the core compound to explore their impact on receptor interaction and downstream signaling. For instance, substitutions on the thiophene (B33073) or nitrogen center of A-86929 have been investigated to determine their ability to induce bias towards either cAMP or β-arrestin2 signaling biorxiv.org. While many A-86929 analogs screened have shown G protein-biased activity, achieving compounds that are exclusively β-arrestin-biased has proven challenging patsnap.combiorxiv.org. Nevertheless, some small-fragment molecular probes have demonstrated a weak bias towards the β-arrestin pathway patsnap.combiorxiv.org.

Elucidation of Chemical Determinants for Biased Agonism

SFSR investigations are conducted to precisely define the relationship between a compound's chemical structure and its functional selectivity patsnap.comdntb.gov.uaunipa.itresearchgate.net. The primary objective is to elucidate the specific chemical motifs responsible for inducing β-arrestin-biased activity at dopamine receptors patsnap.com. Recent advancements, including the determination of D1R structures in complex with various full, partial, and biased agonists, have been instrumental in identifying the molecular determinants governing both effector coupling and functional selectivity nih.govfrontiersin.org. These findings highlight that non-catechol D1R agonists can be designed to exhibit a range of functional selectivity profiles, including the ability to dissociate G protein signaling from β-arrestin recruitment nih.gov.

Application of Computational Modeling and Mutagenesis for Receptor Interaction Analysis

The elucidation of receptor interaction mechanisms and the rational design of biased ligands are significantly aided by the application of computational modeling and mutagenesis studies patsnap.combiorxiv.org. Computational approaches have advanced to the point where they can predict and design sequence variations that modulate the allosteric signaling properties of GPCRs biorxiv.org. This includes creating homology models of the dopamine D1 receptor in both its active and inactive states to analyze ligand binding and receptor conformational changes biorxiv.org.

Mutagenesis studies complement computational efforts by experimentally validating predicted interactions and identifying key residues involved in ligand binding and signaling bias biorxiv.orgresearchgate.net. Continued in-depth SFSR studies, informed by these integrated approaches of structure determination, molecular modeling, and mutagenesis, are crucial for the discovery of potent and efficacious arrestin-biased dopamine receptor ligands patsnap.combiorxiv.org.

Preclinical Research Paradigms and Experimental Models for Adrogolide Studies

In Vitro Pharmacological Characterization Methodologies

In vitro studies are crucial for understanding the direct interactions of compounds with their molecular targets, providing foundational data for subsequent in vivo investigations. td2inc.com

Cell-based functional assays in recombinant systems have been instrumental in characterizing the activity of A-86929, the active metabolite of Adrogolide. These assays have demonstrated that A-86929 is a full agonist at dopamine (B1211576) D1 receptors. researchgate.netnih.govepa.govmedchemexpress.com A key finding from these in vitro functional assays is the significant selectivity of A-86929 for dopamine D1 receptors over D2 receptors, exhibiting more than 400-fold greater selectivity for D1. researchgate.netnih.govepa.govmedchemexpress.com This D1 receptor activation typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a common downstream signaling event for Gs-coupled receptors like the D1 dopamine receptor. innoprot.com

Table 1: Selectivity of A-86929 in In Vitro Functional Assays

Receptor TypeSelectivity (vs. D2)
Dopamine D1>400 times
Dopamine D2-

Ligand binding studies, often performed using radiolabeled ligands, are employed to determine the affinity of a compound for its target receptors in native tissue. These studies provide insights into the binding characteristics of this compound's active metabolite, A-86929, to dopamine D1 receptors. For instance, studies have determined the dissociation constant (Kd) for the D1 receptor using the radioligand [³H]-SCH23390 in various preparations, including human D1R (hD1R), rat D1R (rD1R), and cynomolgus monkey striatal tissue. nih.gov These studies confirm the high affinity of A-86929 for the D1 receptor in physiologically relevant contexts. nih.gov

Table 2: Dissociation Constants (Kd) for D1 Receptor Binding with [³H]-SCH23390

Tissue/Receptor TypeKd (nM)
Human D1R (hD1R)1.3
Rat D1R (rD1R)0.5
Monkey Striatal Tissue1.7
Human D5R4.2
Human D2R1.6
Human D3R1.4

Note: Kd values for D2R and D3R are provided for comparison with D1R and D5R, as A-86929 shows high selectivity for D1 over D2 receptors. researchgate.netnih.govepa.govmedchemexpress.comnih.gov

Cell-Based Functional Assays in Recombinant Systems

Rodent Models for Dopaminergic System Dysfunction and Modulation

Rodent models are extensively used in preclinical research to mimic aspects of human diseases involving dopaminergic dysfunction, such as Parkinson's disease and drug addiction, and to evaluate the efficacy of potential therapeutic compounds. nih.govaccscience.com

Neurotoxic lesion models are widely used to induce specific damage to dopaminergic neurons, thereby creating animal models of Parkinson's disease. The 6-hydroxydopamine (6-OHDA) model is a prominent example, where the neurotoxin 6-OHDA is injected to selectively destroy dopaminergic neurons. mdpi.comnih.govnih.gov In rats, a unilateral injection of 6-OHDA into the striatum results in a significant loss of striatal dopamine, typically ranging from 90% to 95%. nih.govnih.gov This lesion also leads to a substantial depletion of dopamine in the substantia nigra, ranging from 63% to 80% within 14 to 28 days post-administration. nih.govnih.gov This unilateral dopamine depletion causes a characteristic motor asymmetry, often assessed by contralateral rotations. researchgate.netnih.govepa.govmedchemexpress.com A-86929, the active metabolite of this compound, has been shown to produce contralateral rotations in rats with unilateral striatal dopamine loss, an effect that is inhibited by dopamine D1 receptor antagonists but not D2 receptor antagonists, confirming its D1-mediated action in vivo. researchgate.netnih.govepa.govmedchemexpress.com Another relevant model is the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned marmoset model, which is also used to simulate Parkinson's disease. This compound has been shown to improve behavioral disability and locomotor activity scores in MPTP-lesioned marmosets. researchgate.netnih.govepa.govmedchemexpress.commedchemexpress.com

Table 3: Dopamine Depletion in 6-OHDA Rodent Models

Brain RegionDopamine Depletion (14-28 days post-6-OHDA)
Striatum (ipsilateral)90-95%
Substantia Nigra63-80%

Behavioral assessments in rodent models are critical for evaluating the impact of dopaminergic dysfunction and the efficacy of therapeutic interventions on motor control and locomotor activity. In Parkinson's disease models, such as MPTP-lesioned marmosets, this compound has been observed to improve behavioral disability and locomotor activity scores. researchgate.netnih.govepa.govmedchemexpress.commedchemexpress.com Furthermore, in rats with a unilateral loss of striatal dopamine induced by 6-OHDA, A-86929 elicits contralateral rotations, a well-established measure of dopaminergic activity and motor control. researchgate.netnih.govepa.govmedchemexpress.com These rotations are specifically inhibited by dopamine D1 receptor antagonists, reinforcing the D1 receptor as the primary target for A-86929's motor effects. researchgate.netnih.govepa.govmedchemexpress.com Rodent models of Parkinson's disease often exhibit motor impairments such as bradykinesia and reduced locomotor activity, which are assessed through various behavioral paradigms. nih.gov

Beyond motor effects, preclinical research on this compound has also investigated its influence on cognitive processes, particularly in models of pharmacologically induced cognitive deficits. This compound has been reported to reverse cognitive deficits induced by haloperidol (B65202) in monkeys. researchgate.netnih.govepa.govmedchemexpress.commedchemexpress.comresearchgate.netresearchgate.net Haloperidol is a dopamine D2 receptor antagonist that can induce cognitive impairments, making this model relevant for assessing compounds that might ameliorate such deficits. This finding suggests a potential role for this compound in addressing cognitive dysfunction associated with conditions like aging and certain diseases. researchgate.netnih.govepa.govmedchemexpress.comresearchgate.netresearchgate.net Dopamine D1 receptor activation is hypothesized to enhance working memory by reducing background interference and improving signal-to-noise ratio in information processing. oup.com

Models of Conditioned Drug-Seeking Behavior (e.g., Relapse Reinstatement Paradigms)

Relapse to drug-seeking behavior is a significant challenge in addiction treatment, often triggered by re-exposure to the drug, drug-associated cues, or stressful stimuli nih.govnih.gov. Preclinical models, particularly reinstatement paradigms, are crucial for studying the mechanisms underlying relapse and evaluating potential pharmacotherapies nih.govnih.gov. This compound has demonstrated an ability to attenuate cocaine-seeking behavior in rodent models of cocaine craving and relapse, notably without inducing cocaine-seeking behavior itself researchgate.netnih.gov. This suggests that compounds activating D1 receptors may prevent relapse to drug-seeking behavior, potentially by satiating reward pathways researchgate.net.

Cue-Induced Reinstatement Methodologies

Drug-associated environmental cues are potent triggers for craving and relapse in individuals vulnerable to addiction nih.govfrontiersin.org. In preclinical models, these cues can enhance both drug self-administration and the reinstatement of drug-seeking behavior frontiersin.org. Cue-induced reinstatement paradigms typically involve training subjects to self-administer a drug, with each drug delivery paired with discrete cues (e.g., lights or tones) nih.gov. Following extinction of the drug-reinforced responding, re-exposure to these cues can reinstate drug-seeking behavior nih.gov. This compound, as a selective dopamine D1 receptor agonist, has been investigated for its potential in treating cocaine addiction researchgate.netresearchgate.netumich.edu. Studies suggest that selective D1 dopamine agonists, such as this compound, represent a promising pharmacotherapy for cocaine addiction researchgate.net.

Stress-Induced Reinstatement Methodologies

Stressful events are well-known precipitating factors for relapse in humans nih.gov. Animal models of stress-induced reinstatement are employed to mimic this clinical scenario, often utilizing stressors such as intermittent footshock or pharmacologically induced stress nih.govnih.govfrontiersin.org. Research indicates the involvement of several neurochemical systems in stress-induced reinstatement, including corticotropin-releasing factor (CRF), noradrenaline, dopamine, glutamate (B1630785), and kappa/dynorphin systems marquette.edu. Specifically, CRF and noradrenaline transmission in the bed nucleus of the stria terminalis and central amygdala, and dopamine, CRF, kappa/dynorphin, and glutamate transmission within the mesocorticolimbic dopamine system (ventral tegmental area, medial prefrontal cortex, orbitofrontal cortex, and nucleus accumbens) are implicated marquette.edu.

Non-Human Primate Models for Neurobiological Research

Non-human primate (NHP) models are considered highly relevant for neurobiological research due to their significant genetic, physiological, and anatomical similarities to humans, particularly concerning brain structure and function nih.govmdpi.comfrontiersin.org. These models are invaluable for understanding disease pathogenesis and evaluating potential treatments, bridging the translational gap between rodent studies and clinical applications nih.govmdpi.com.

MPTP-Induced Parkinsonian Motor Deficit Models in Marmosets

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model in primates, especially marmosets, is a widely recognized and robust model for Parkinson's disease (PD) koreamed.orgplos.org. MPTP induces permanent damage to dopaminergic neurons in the substantia nigra, leading to parkinsonian motor deficits that closely resemble those observed in humans, such as tremors, rigidity, postural instability, and akinesia koreamed.orgplos.orgalbertoalbanese.it. This compound has shown significant efficacy in this model, improving behavioral disability and locomotor activity scores in MPTP-lesioned marmosets researchgate.netnih.gov. Furthermore, these improvements were observed without the development of tolerance upon repeated dosing for 28 days researchgate.netnih.gov.

Table 1: Effects of this compound in MPTP-Lesioned Marmosets

Parameter AssessedEffect of this compound Treatment (vs. untreated MPTP-lesioned marmosets)Duration of ObservationSource
Behavioral DisabilityImproved28 days researchgate.netnih.gov
Locomotor Activity ScoresImproved28 days researchgate.netnih.gov
ToleranceNo tolerance observed28 days researchgate.netnih.gov

Assessment of Higher-Order Cognitive Functions in Primate Models

Dopamine D1 receptors play a critical role in maintaining higher-order cognitive functions in primates, including attention, executive function, and working memory nih.govoup.com. These receptors are abundantly expressed in the primate prefrontal cortex, where their signaling is integral to working memory processes nih.gov. This compound has been reported to reverse cognitive deficits induced by haloperidol in monkeys, suggesting its potential in treating cognitive dysfunction associated with aging and disease researchgate.netnih.gov. In aged rhesus monkeys, a sensitizing regimen of the D1 dopamine agonist ABT-431 (this compound) significantly enhanced working memory performance jneurosci.org. This cognitive improvement in aged monkeys persisted for over a year after the cessation of D1 treatment jneurosci.org.

Table 2: Cognitive Effects of this compound (ABT-431) in Aged Rhesus Monkeys

Cognitive Domain AssessedAnimal ModelObserved Effect of this compound TreatmentMagnitude of Improvement (Aged Monkeys)Persistence of Effect (Aged Monkeys)Source
Working Memory PerformanceAged Rhesus MonkeysMarkedly improved20.22 ± 3.82% increase over baseline>1 year after cessation of treatment jneurosci.org
Haloperidol-induced Cognitive DeficitsMonkeysReversedNot specifiedNot specified researchgate.netnih.gov

Synthetic Methodologies and Chemical Modifications of Adrogolide

Prodrug Design and Synthesis Strategies

Adrogolide functions as a chemically stable prodrug of A-86929, meaning it is converted into the active drug within the body. This strategy is often employed to improve drug characteristics such as bioavailability and chemical stability. ncats.ioncats.ioresearchgate.netnih.gov

Chemical stability is a crucial factor in prodrug development, ensuring that the compound remains intact until it reaches its target site and is then efficiently converted to the active drug. This compound is noted for its chemical stability, which allows for its effective delivery and subsequent conversion to A-86929 in plasma. wikipedia.orgncats.ioresearchgate.netmedchemexpress.comnih.govmdpi.com Prodrugs are designed to be bio-reversible derivatives that undergo enzymatic or chemical transformations in vivo to release the parent drug. The selection of the pro-moiety is critical to ensure the prodrug is chemically stable and does not generate toxic metabolites upon bioconversion. mdpi.com

A key chemical approach in the design of this compound is acetyl esterification. This compound is specifically characterized as the diacetate ester prodrug of A-86929. wikipedia.orgncats.ioncats.ioresearchgate.net This modification involves the addition of acetyl groups to the hydroxyl functionalities of A-86929, which are then cleaved in the body to release the active catechol form. This strategy contributes to this compound's improved bioavailability compared to its parent compound. wikipedia.orgresearchgate.net

Chemical Stability Considerations in Prodrug Development

Total Synthesis Approaches for A-86929 and Related Agonists

The synthesis of A-86929, the active moiety of this compound, has been a focus of synthetic chemistry due to its potent and selective D1 agonist activity.

Beyond A-86929, innovative chemical syntheses have explored novel dopamine (B1211576) D1 agonist scaffolds to overcome limitations associated with traditional catecholamine agonists, such as poor oral bioavailability and limited central nervous system penetration. nih.govresearchgate.net Recent efforts have focused on identifying non-catechol D1/D5R agonists with improved pharmacokinetic profiles and reduced off-target effects. nih.govbiorxiv.org Structure-activity-relationship (SAR) studies have been conducted on A-86929 analogs to identify chemical motifs responsible for specific receptor activities, including biased agonism. biorxiv.orgbiorxiv.orgbiorxiv.org These studies involve systematic substitutions on the A-86929 scaffold and in vitro screening for G protein versus β-arrestin recruitment activity. biorxiv.orgbiorxiv.org Some of these novel non-catechol scaffolds have demonstrated sustained anti-Parkinsonian effects in mouse models, attributed to reduced receptor desensitization and favorable pharmacokinetic properties. nih.gov

Development of Stereoselective Synthetic Routes

Structural Modification for Optimized Pharmacokinetic Profiles

Structural modifications are crucial for optimizing the pharmacokinetic profiles of drug candidates. This compound itself is a prime example of such modification, being a prodrug designed to enhance the bioavailability of A-86929. wikipedia.orgncats.ioncats.ioresearchgate.net Despite its chemical stability and rapid conversion to A-86929 in plasma, this compound has shown low oral bioavailability (approximately 4%) in humans due to extensive hepatic first-pass metabolism. researchgate.netnih.govgoogleapis.com To circumvent this limitation, alternative formulations, such as oral inhalation for intrapulmonary delivery, have been explored to significantly increase its bioavailability. researchgate.netnih.gov The ongoing research into D1 receptor ligands also includes the development of compounds with improved pharmacokinetic properties, such as non-catechol agonists that offer better oral bioavailability. nih.gov

Strategies to Overcome Challenges in Systemic Exposure

A significant challenge in the systemic exposure of this compound has been its remarkably low oral bioavailability in humans. Following oral administration, this compound undergoes extensive hepatic "first-pass" metabolism, resulting in an oral bioavailability of approximately 4%. researchgate.netepa.govnih.govresearchgate.netgoogle.com This substantial metabolic breakdown limits the systemic concentration achievable through oral routes, necessitating alternative strategies to ensure sufficient therapeutic levels of the active compound, A-86929, reach systemic circulation.

To circumvent this limitation, research has focused on alternative routes of administration that bypass the hepatic first-pass metabolism. The primary strategy explored involves the development of oral inhalation formulations for intrapulmonary delivery. This approach aims to leverage the lung's large surface area and rich vascularization for direct systemic absorption, thereby greatly increasing the bioavailability of this compound. researchgate.netepa.govnih.govresearchgate.netacs.org

Detailed research findings from clinical studies have demonstrated the effectiveness of this strategy. For instance, a clinical study utilizing an AERx pulmonary delivery device for aerosol inhalation showed that approximately 50% of the loaded this compound dose successfully reached systemic circulation. researchgate.net This represents a substantial improvement over the negligible oral bioavailability, highlighting pulmonary delivery as a viable method to achieve therapeutic systemic exposure for this compound.

Exploration of Alternative Delivery Formulations for Enhanced Bioavailability

The exploration of alternative delivery formulations for this compound has predominantly centered on enhancing its bioavailability by avoiding the limitations of oral administration. Oral inhalation formulations for intrapulmonary delivery have emerged as a key area of focus due to their potential to significantly increase systemic exposure. researchgate.netepa.govnih.govresearchgate.netacs.org

One specific formulation developed and studied is an aerosol suspension. In this formulation, this compound was dispersed in tetrafluoroethane (B1211177) (HFC-134a) and included poloxamer 124 and vitamin E as excipients. This particular aerosol formulation demonstrated a lung bioavailability of 34% when delivering a dose equivalent to 0.5 mg of A-86929 per kilogram intravenously. researchgate.net These findings underscore the potential of specialized aerosol formulations to deliver this compound effectively to the systemic circulation via the pulmonary route.

Beyond specific this compound formulations, broader strategies for bioavailability enhancement, applicable to compounds facing similar challenges, include drug dispersions, self-emulsification systems, liposomal formulations, and size reduction techniques, particularly to the nanoscale. Chemical complexation and the incorporation of various nanocarriers, excipients, and targeting carriers are also explored to improve drug absorption and distribution. drug-dev.comnih.gov The fundamental principle behind these approaches is to deliver drugs in a more soluble form, control their release and degradation, or employ active targeting mechanisms to deliver the drug cargo to the intended tissue or organ. drug-dev.com Given that a significant proportion of new molecular entities face issues with poor solubility and bioavailability, the application of novel lipid-based nanocarriers and nanomaterials like dendrimers and carbon nanotubes represents an avenue to overcome biological barriers and enhance oral absorption for challenging compounds. nih.gov

Table 1: Bioavailability Data for this compound Formulations

Formulation TypeBioavailability (Human)Key FindingReference
Oral~4%Low due to high hepatic "first-pass" metabolism. researchgate.netepa.govnih.govresearchgate.netgoogle.com
Oral Inhalation (AERx Pulmonary Delivery Device)~50% of loaded dose reached systemic circulationSignificantly increased bioavailability by circumventing first-pass metabolism. researchgate.net
Oral Inhalation (Aerosol Suspension with HFC-134a, Poloxamer 124, Vitamin E)34% (lung bioavailability for 0.5 mg A-86929 equivalent/kg, i.v.)Demonstrated effective pulmonary delivery. researchgate.net

Advanced Research Perspectives and Methodological Considerations for Adrogolide

Application of Translational Pharmacodynamic Biomarkers in Preclinical Research

Translational pharmacodynamic biomarkers are critical for bridging the gap between preclinical animal studies and clinical human trials. They provide objective measures of drug effect, helping to validate drug targets and improve the predictability of therapeutic outcomes.

Neuroimaging techniques, including functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), offer powerful tools for the functional assessment of brain activity in preclinical studies. These methods enable researchers to investigate the effects of pharmacological agents, such as Adrogolide, on brain circuitry and functional connectivity. nih.govmdpi.com Preclinical neuroimaging studies provide significant advantages, including the ability to conduct longitudinal experiments to differentiate between pre-existing conditions and substance-induced brain changes. nih.gov The use of ultra-high magnetic field strengths in animal imaging further enhances image resolution, providing detailed insights into brain regions and networks. nih.gov For compounds like this compound, which modulate the dopaminergic system, neuroimaging can reveal changes in reward networks, striatal activity, and other brain regions implicated in dopamine-related functions, offering a comprehensive view of their functional impact. nih.govd-nb.info

Electrophysiological Measures (e.g., EEG) in Animal Models

Chemogenomics and Polypharmacology in Dopaminergic System Interventions

The complexity of neurological disorders, often involving multiple interacting pathways, necessitates a comprehensive understanding of drug-target interactions, extending beyond single-target approaches. Chemogenomics and polypharmacology provide frameworks for addressing this complexity.

Chemogenomics knowledgebases play a pivotal role in mapping complex molecular interaction networks, particularly within the dopaminergic system. Databases like the drug-abuse domain specific chemogenomics knowledgebase (DA-KB) centralize vast amounts of research information related to drug abuse and central nervous system (CNS) disorders. nih.govresearchgate.net These platforms facilitate the exploration of how small molecules interact with various targets, especially G-protein coupled receptors (GPCRs), which are intimately linked to dopamine (B1211576) signaling. nih.govresearchgate.netfrontiersin.org this compound, as a D1 receptor agonist, is specifically identified within these networks as targeting dopamine receptor 1 (DRD1). nih.govresearchgate.net Tools such as TargetHunter are utilized to map known drug-target interactions and predict potential cross-talk among different receptor families, including the various dopamine receptor subtypes (DRD1, DRD2, DRD3, DRD4, DRD5), as well as cannabinoid and opiate receptors. researchgate.net This mapping is crucial for understanding the broader impact of dopaminergic interventions.

Computational approaches are indispensable in modern drug discovery for predicting ligand-target interactions and assessing drug-like properties. These methods are broadly categorized into protein structure-based (target-centric) and ligand-based (ligand-centric) approaches. frontiersin.org Ligand-based methods, which operate on the principle that structurally similar compounds tend to bind to similar targets and exhibit similar biological profiles, are particularly useful for predicting both primary and off-targets. frontiersin.orgfrontiersin.orgnih.govmdpi.com Algorithms like TargetHunter and platforms such as PLATO (Polypharmacology pLATform predictiOn) leverage reverse ligand-based screening to identify putative protein drug targets and predict bioactivity values. frontiersin.orgmdpi.com These computational tools are vital for understanding the polypharmacological nature of compounds and for guiding the rational design of new chemical entities, including those that modulate the dopaminergic system.

The multifactorial etiology of many neurological disorders, such as Parkinson's disease and Alzheimer's disease, often renders single-target drug therapies insufficient. core.ac.uknih.gov This has led to an increasing focus on the rational design of "designed multiple ligands" (DMLs) or "multi-target-directed ligands" (MTDLs). core.ac.uknih.govnih.gov The core principle behind MTDL design is to create single chemical entities capable of modulating two or more relevant targets simultaneously, ideally with comparable affinities, to achieve superior efficacy and safety profiles through synergistic action. nih.gov Dopamine and its five receptor subtypes (D1-D5) are extensively involved in numerous neurological functions and dysfunctions. researchgate.net Moreover, dopamine receptor ligands are known to exhibit cross-interactions with a variety of other targets, including other GPCRs, transporters, enzymes, and ion channels. researchgate.net This inherent polypharmacology of dopaminergic interventions makes them prime candidates for MTDL strategies, where a single compound can address multiple pathological pathways, thereby offering a more holistic therapeutic approach for complex neurological conditions.

Compound Names and PubChem CIDs

Q & A

Q. How can researchers confirm the molecular structure of Adrogolide using spectroscopic and computational methods?

this compound's structure (C₂₂H₂₅NO₄S) can be validated via NMR, mass spectrometry, and X-ray crystallography. Computational tools like density functional theory (DFT) can predict spectroscopic profiles, which are compared to experimental data. SMILES (CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C) and InChIKey (KTEBZVJGMARTOQ-GCJKJVERSA-N) identifiers should be cross-referenced with synthetic intermediates to ensure accuracy .

Q. What experimental design considerations are critical for in vivo studies evaluating this compound’s pharmacokinetics?

Studies should employ randomized, controlled designs with appropriate sample sizes to account for interspecies variability. Key parameters include bioavailability, half-life (t₁/₂), and tissue distribution. Dose-response curves and repeated-measures ANOVA are essential for analyzing time-dependent effects. Ethical approvals (e.g., IACUC) and compliance with FDA guidelines for dopamine agonists (e.g., pharmacokinetic sampling intervals) must be prioritized .

Q. How should researchers address contradictions in preclinical efficacy data for this compound?

Discrepancies may arise from differences in animal models (e.g., Parkinsonian vs. non-Parkinsonian rodents) or dosing regimens. A meta-analysis of existing data using PRISMA guidelines can identify confounding variables. Sensitivity analyses and subgroup stratification (e.g., by species or route of administration) help isolate causal factors. Transparent reporting of negative results is critical to avoid publication bias .

Advanced Research Questions

Q. What methodologies are recommended for studying this compound’s receptor binding kinetics in competitive assays?

Radioligand displacement assays (e.g., using [³H]-SCH23390 for D₁ receptor binding) should be conducted under equilibrium conditions. Data should be analyzed via nonlinear regression (e.g., Hill-Langmuir equation) to calculate Ki values. Surface plasmon resonance (SPR) or cryo-EM can provide kinetic parameters (kₒₙ/kₒff) and structural insights into binding pockets .

Q. How can systematic reviews assess this compound’s therapeutic potential in neurodegenerative diseases?

Follow GRADE criteria to evaluate evidence quality:

  • Literature search : Use PubMed/EMBASE filters (e.g., "this compound AND dopamine agonist AND clinical trial").
  • Risk of bias : Apply Cochrane ROB2 tool for randomized trials.
  • Data synthesis : Perform meta-regression to account for heterogeneity in dosing or outcome measures (e.g., UPDRS scores in Parkinson’s trials) .

Q. What in vitro and in vivo models are optimal for evaluating this compound’s hepatotoxicity?

  • In vitro : Primary hepatocyte cultures or HepG2 cells, assessing CYP450 inhibition (e.g., CYP3A4/2D6) and mitochondrial toxicity (ATP depletion assays).
  • In vivo : Rodent models with repeated-dose studies (28–90 days), monitoring serum ALT/AST and histopathology. Include positive controls (e.g., acetaminophen) and validate findings with humanized liver chimeric mice .

Q. How can researchers evaluate this compound’s stereochemical stability under varying storage conditions?

Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric purity. Accelerated stability studies (40°C/75% RH) over 6 months can predict degradation pathways. Compare results to ICH Q1A guidelines, ensuring compliance with storage recommendations (-20°C for long-term stability) .

Q. What statistical approaches are suitable for cross-species pharmacokinetic extrapolation of this compound?

Allometric scaling (e.g., Dedrick plots) correlates body weight with clearance and volume of distribution. Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in enzyme expression (e.g., CYP2D6 activity in humans vs. rodents). Validate predictions with in vitro-in vivo extrapolation (IVIVE) .

Methodological Resources

  • Data Analysis : Use GraphPad Prism for pharmacokinetic modeling and R/pyMC3 for Bayesian meta-analyses.
  • Ethical Compliance : Follow NIH guidelines for animal welfare and FDA 21 CFR Part 58 for preclinical studies.
  • Instrumentation : Reference USP <621> for chromatographic method validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adrogolide
Reactant of Route 2
Adrogolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.